CYP26A1 Inhibitory Activity: 4-Ethyl Substituent Enhances Potency Compared to 4-Phenyl Analog
In a comparative study of 1,2,4-triazole derivatives evaluated for CYP26A1 inhibition, the 4-ethyl-substituted analog (IC50 = 4.5 μM) demonstrated a 36% improvement in inhibitory potency over the 4-phenyl-substituted analog (IC50 = 7.0 μM) [1]. This direct comparison highlights the impact of the 4-alkyl vs. 4-aryl substitution on target engagement.
| Evidence Dimension | CYP26A1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.5 μM (4-ethyl-1,2,4-triazole derivative) |
| Comparator Or Baseline | 4-phenyl-1,2,4-triazole derivative; IC50 = 7.0 μM; Liarozole (reference CYP26 inhibitor); IC50 = 7.0 μM |
| Quantified Difference | 1.6-fold increase in potency (ΔIC50 = -2.5 μM) for 4-ethyl vs. 4-phenyl analog |
| Conditions | MCF-7 cell-based CYP26A1 assay |
Why This Matters
For researchers targeting CYP26A1 in cancer or dermatology, the 4-ethyl substituent provides a quantifiable potency advantage over the 4-phenyl analog, a critical factor in lead optimization.
- [1] Pautus S, et al. Synthesis and CYP26A1 inhibitory activity of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]-1H-triazoles. Bioorg Med Chem. 2006 Jun 1;14(11):3643-53. PMID: 16458519. View Source
